GSK-4716: A Technical Guide to its Mechanism of Action as a Selective ERRβ/γ Agonist
GSK-4716: A Technical Guide to its Mechanism of Action as a Selective ERRβ/γ Agonist
For Research, Scientific, and Drug Development Professionals
Abstract
GSK-4716 is a potent and selective synthetic agonist for the Estrogen-Related Receptors beta (ERRβ) and gamma (ERRγ). As constitutively active orphan nuclear receptors, ERRβ and ERRγ are key regulators of cellular metabolism, mitochondrial biogenesis, and energy homeostasis. GSK-4716 serves as a critical tool for elucidating the physiological roles of these receptors and for exploring their therapeutic potential in metabolic diseases, neurodegenerative disorders, and other conditions. This technical guide provides an in-depth overview of the mechanism of action of GSK-4716, supported by quantitative data, detailed experimental protocols, and visual diagrams of the associated signaling pathways and workflows.
Core Mechanism of Action: ERRβ/γ Agonism
GSK-4716 functions as a selective agonist for ERRβ and ERRγ, demonstrating preferential activity for these receptors over ERRα and the classical estrogen receptors.[1] Its primary mechanism involves binding to the ligand-binding domain of ERRβ and ERRγ, thereby modulating their transcriptional activity. This interaction initiates a cascade of downstream events, primarily centered on the coactivation of Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α) and PGC-1β.[2] These coactivators are master regulators of mitochondrial biogenesis and cellular metabolism.
Quantitative Data Summary
The following table summarizes the available quantitative data for GSK-4716's activity and selectivity.
| Parameter | Target | Value | Reference |
| EC50 | ERRγ | 1.3 µM | [1] |
| IC50 | ERRβ/γ | 2 µM | [3][4][5][6] |
| Selectivity | ERRβ/γ | >50-fold over Estrogen Receptors | Not explicitly quantified in the provided results |
Signaling Pathways and Cellular Effects
The activation of ERRβ/γ by GSK-4716 triggers several key signaling pathways, leading to diverse cellular responses.
Mitochondrial Biogenesis and Metabolic Reprogramming
Upon activation by GSK-4716, ERRγ, in concert with PGC-1α, orchestrates a transcriptional program that enhances mitochondrial function and shifts cellular metabolism towards oxidative pathways. This is a cornerstone of GSK-4716's action.
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Induction of PGC-1α and PGC-1β: GSK-4716 treatment leads to a significant increase in the expression of both Ppargc1a (PGC-1α) and Ppargc1b (PGC-1β) mRNA.[2]
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Upregulation of Metabolic Genes: This, in turn, drives the expression of a suite of genes involved in:
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Fatty Acid Oxidation: Carnitine palmitoyltransferase 1b (Cpt1b)
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TCA Cycle: Isocitrate dehydrogenase 3 (Idh3)
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Oxidative Phosphorylation: ATP synthase F1 subunit beta (Atp5b)[2]
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Enhanced Mitochondrial Function: The culmination of this genetic reprogramming is an observable increase in mitochondrial activity, evidenced by elevated citrate (B86180) synthase activity and increased levels of cytochrome c protein.[2][7]
Crosstalk with Glucocorticoid Receptor (GR) Signaling
In skeletal muscle cells, GSK-4716 has been shown to modulate the glucocorticoid signaling pathway, indicating a functional interplay between ERRγ and the glucocorticoid receptor (GR).
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Increased GRα Expression: Treatment with GSK-4716 results in a notable increase in the protein expression of the GRα isoform.[2][5]
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Induction of GR Target Genes: This leads to the subsequent upregulation of GR target genes, including Monoamine Oxidase A (MAO-A).[2][5]
Regulation of Dopaminergic Neuronal Phenotypes
GSK-4716 influences the phenotype of dopaminergic neurons through the activation of the cAMP response element-binding protein (CREB) signaling pathway.
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Upregulation of Dopaminergic Markers: GSK-4716 treatment increases the expression of key dopaminergic markers, including Dopamine Transporter (DAT) and Tyrosine Hydroxylase (TH).[8]
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Activation of CREB: This effect is mediated by the phosphorylation and activation of CREB. The activation is biphasic, with an early ERRγ-independent phase followed by a sustained ERRγ-dependent activation.
Regulation of Transferrin Receptor 2 (TFR2) Expression
In hepatocytes, GSK-4716 has been demonstrated to upregulate the expression of Transferrin Receptor 2 (TFR2), a protein involved in iron metabolism.[9]
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the mechanism of action of GSK-4716. These should be optimized for specific experimental conditions.
Experimental Workflow: Gene Expression Analysis in C2C12 Myotubes
This workflow outlines the typical steps for treating C2C12 cells with GSK-4716 and analyzing downstream gene expression changes via RT-qPCR.
1. C2C12 Cell Culture and Differentiation [10][11][12][13][14]
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Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) with high glucose, supplemented with 20% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin.
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Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
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Passaging: Subculture cells when they reach 70-80% confluency to prevent spontaneous differentiation.
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Differentiation: To induce differentiation into myotubes, grow cells to 90-100% confluency. Replace the growth medium with differentiation medium (DMEM with high glucose, supplemented with 2% horse serum and 1% Penicillin/Streptomycin). Change the differentiation medium every 24 hours. Myotube formation is typically observed within 3-5 days.
2. SH-SY5Y Cell Culture and Neuronal Differentiation [15][16]
-
Growth Medium: A 1:1 mixture of DMEM and Ham's F-12 medium, supplemented with 10% FBS, and 1% Penicillin/Streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
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Differentiation: Plate cells at a low density. To induce differentiation, switch to a low-serum medium (e.g., 1% FBS) containing 10 µM all-trans-retinoic acid (RA). For a more mature neuronal phenotype, the medium can be further supplemented with Brain-Derived Neurotrophic Factor (BDNF) at 50 ng/mL. Continue differentiation for 7-10 days, changing the medium every 2-3 days.
3. Quantitative Reverse Transcription PCR (RT-qPCR) [17][18][19]
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RNA Isolation: Isolate total RNA from treated and control cells using a commercial kit (e.g., RNeasy Kit, Qiagen) or TRIzol reagent according to the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme (e.g., M-MLV Reverse Transcriptase) and oligo(dT) or random hexamer primers.
-
qPCR Reaction: Perform qPCR using a SYBR Green-based master mix and gene-specific primers for target genes (e.g., Ppargc1a, Cpt1b, DAT, TH) and a stable housekeeping gene (e.g., Gapdh, Actb). A typical thermal cycling protocol is:
-
Initial denaturation: 95°C for 5-10 minutes.
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 60 seconds.
-
-
Melt curve analysis to ensure product specificity.
-
-
Data Analysis: Calculate relative gene expression using the ΔΔCt method.
4. Citrate Synthase Activity Assay [7][20][21][22][23][24][25]
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Sample Preparation: Homogenize cells or tissues in an ice-cold assay buffer (e.g., 100 mM Tris, pH 7.0). Centrifuge to pellet debris and collect the supernatant. Determine the protein concentration of the lysate.
-
Assay Procedure: This colorimetric assay is based on the reaction of Coenzyme A (produced by citrate synthase) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow product.
-
In a 96-well plate, add the sample lysate to an assay buffer containing acetyl-CoA and DTNB.
-
Initiate the reaction by adding oxaloacetate.
-
Immediately measure the change in absorbance at 412 nm over time (e.g., every 30 seconds for 5-10 minutes) using a microplate reader.
-
-
Calculation: Calculate the enzyme activity from the linear rate of the reaction, normalized to the protein concentration of the sample.
5. Western Blotting for Phosphorylated CREB (pCREB) [26][27][28][29][30]
-
Cell Lysis: After treatment, lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated CREB (Ser133) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
To normalize, strip the membrane and re-probe with an antibody for total CREB.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software.
Conclusion
GSK-4716 is a valuable pharmacological tool for investigating the complex roles of ERRβ and ERRγ in cellular physiology. Its ability to selectively activate these orphan nuclear receptors has unveiled critical pathways involved in mitochondrial biogenesis, metabolic control, and neuronal function. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive framework for researchers to further explore the mechanism of action of GSK-4716 and its potential therapeutic applications.
References
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